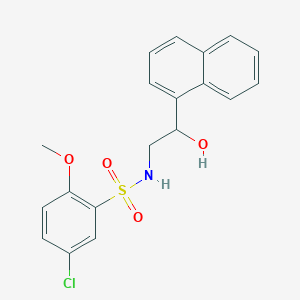

5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, a naphthalene moiety, and a methoxy group, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzenesulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzenesulfonyl chloride and 2-hydroxy-2-(naphthalen-1-yl)ethylamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

Procedure: The amine is added dropwise to a solution of the sulfonyl chloride in the solvent, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Use of large-scale reactors with precise temperature and pressure control.

Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and yield.

Purification: Advanced purification techniques such as recrystallization, chromatography, or distillation to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.

Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with biological targets.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzenesulfonamide involves:

Molecular Targets: It may target specific enzymes or receptors in biological systems.

Pathways: The compound can modulate biochemical pathways by inhibiting or activating certain proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- 5-chloro-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide

- 5-chloro-N-(2-hydroxy-2-phenylethyl)-2-methoxybenzenesulfonamide

- 5-chloro-N-(2-hydroxy-2-(naphthalen-2-yl)ethyl)-2-methoxybenzenesulfonamide

Uniqueness

5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzenesulfonamide is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Biological Activity

5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a chloro substituent, a naphthalene moiety, and a methoxy group, which may contribute to its biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The sulfonamide group can inhibit the activity of certain enzymes, particularly those involved in bacterial folate synthesis.

- Intercalation with DNA : The naphthalene ring may intercalate into DNA, disrupting replication and transcription processes.

- Hydrogen Bonding : The hydroxy and methoxy groups can form hydrogen bonds with various biological targets, enhancing binding affinity and specificity.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives, including this compound, possess significant antimicrobial properties. The antimicrobial efficacy is often assessed against both Gram-positive and Gram-negative bacteria.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate Effect |

| Methicillin-resistant S. aureus (MRSA) | Effective |

| Candida albicans | Moderate Effect |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Antitumor Activity

The compound's ability to intercalate with DNA suggests potential antitumor properties. Research indicates that similar compounds can induce apoptosis in cancer cells by disrupting their DNA integrity.

Case Studies

- Antimicrobial Screening : A study involving the screening of various sulfonamide derivatives found that compounds similar to this compound demonstrated potent activity against MRSA and other pathogens, highlighting their potential in treating infections caused by resistant bacteria .

- Structure-Activity Relationship (SAR) : A quantitative structure–activity relationship (QSAR) analysis revealed that the presence of halogenated groups significantly enhances the lipophilicity and, consequently, the antimicrobial efficacy of sulfonamides. This analysis supports the hypothesis that structural modifications can optimize biological activity .

Properties

IUPAC Name |

5-chloro-N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO4S/c1-25-18-10-9-14(20)11-19(18)26(23,24)21-12-17(22)16-8-4-6-13-5-2-3-7-15(13)16/h2-11,17,21-22H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERLNSFMDOKKAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.